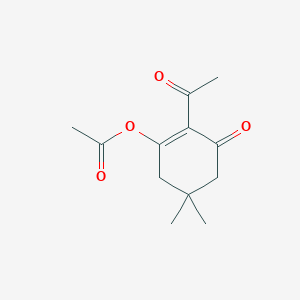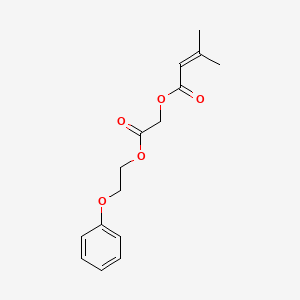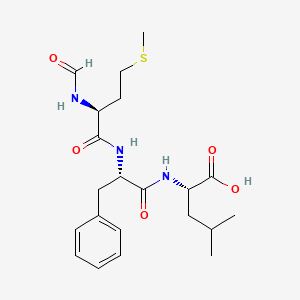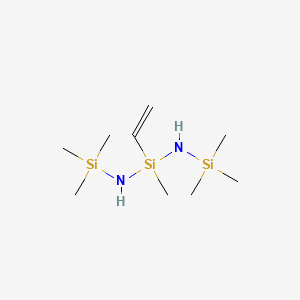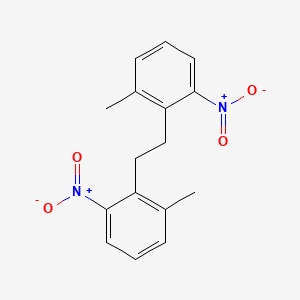
1,1'-(Ethane-1,2-diyl)bis(2-methyl-6-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethyl-6,6’-dinitrobenzyl is an organic compound with the molecular formula C16H16N2O4 and a molecular weight of 300.31 g/mol . This compound is characterized by the presence of two methyl groups and two nitro groups attached to a benzyl structure. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Dimethyl-6,6’-dinitrobenzyl can be achieved through several synthetic routes. One method involves the reaction of ortho-nitrotoluene with formamide in the presence of sodium methoxide and paraffin oil. The reaction is carried out at a controlled temperature of 5-10°C, followed by hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product .
Another method includes the addition reaction of o-nitrobenzaldehyde and o-nitrotoluene, followed by a substitution reaction with a bromination reagent and subsequent debromination under the action of a reducing agent . This method is advantageous due to its high yield, high purity, and suitability for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethyl-6,6’-dinitrobenzyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
2,2’-Dimethyl-6,6’-dinitrobenzyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Dimethyl-6,6’-dinitrobenzyl involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways, including oxidative stress and enzyme inhibition. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethyl-6,6’-dinitrobiphenyl: Similar in structure but with a biphenyl core.
2,2’-Dimethyl-6,6’-dinitrobenzene: Lacks the benzyl group but has similar nitro and methyl substitutions.
Uniqueness
2,2’-Dimethyl-6,6’-dinitrobenzyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
59823-93-7 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-methyl-2-[2-(2-methyl-6-nitrophenyl)ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-3-7-15(17(19)20)13(11)9-10-14-12(2)6-4-8-16(14)18(21)22/h3-8H,9-10H2,1-2H3 |
Clé InChI |
NITOQMTYNAIZSE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])CCC2=C(C=CC=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
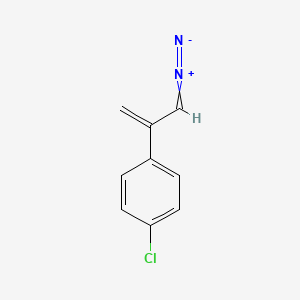
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
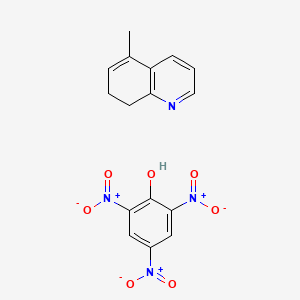
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

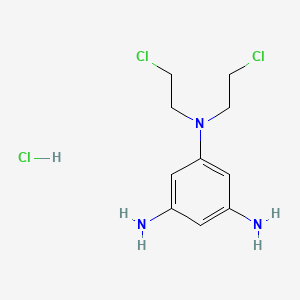

![Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide](/img/structure/B14616450.png)
